4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine
Description
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is a piperidine derivative featuring a sulfonyl group derived from 2-methylpropane (isobutane) attached via an ethyl linker.
Properties
Molecular Formula |
C11H23NO2S |
|---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
4-[2-(2-methylpropylsulfonyl)ethyl]piperidine |
InChI |
InChI=1S/C11H23NO2S/c1-10(2)9-15(13,14)8-5-11-3-6-12-7-4-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
ORGCIHXUSMCNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)(=O)CCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine typically involves the reaction of piperidine with 2-methylpropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine with key analogs:
Key Observations:
- Sulfur Oxidation State: The target’s sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity compared to thioethers (-S-) in analogs . This likely improves aqueous solubility and target binding in bioactive contexts.
- Biological Activity: Analogs like Indalpine and fluorophenyl derivatives demonstrate serotonin/norepinephrine reuptake inhibition, suggesting the target’s sulfonyl group may similarly modulate receptor interactions.
Biological Activity
4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H21NO2S
- Molecular Weight : 219.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific receptors, including histamine receptors, which are involved in numerous physiological processes.
1. Histamine Receptor Antagonism
Research indicates that this compound may function as an antagonist for the histamine H4 receptor (H4R), which is implicated in inflammatory responses and neurogenic pain. Inhibition of H4R has potential therapeutic applications in conditions like tinnitus and other sensory disorders .
2. Neuroprotective Effects
Studies have shown that compounds similar to this compound exhibit neuroprotective properties in models of neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease and other central nervous system disorders .
3. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through its action on immune cells. It may modulate cytokine production and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .
Case Studies
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It has shown favorable absorption characteristics, with a high probability of human intestinal absorption and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
